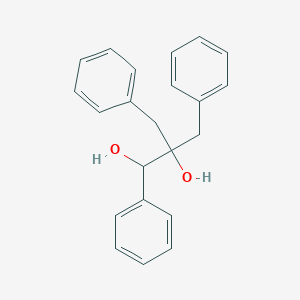

2-Benzyl-1,3-diphenylpropane-1,2-diol

Description

Properties

CAS No. |

62640-69-1 |

|---|---|

Molecular Formula |

C22H22O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

2-benzyl-1,3-diphenylpropane-1,2-diol |

InChI |

InChI=1S/C22H22O2/c23-21(20-14-8-3-9-15-20)22(24,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15,21,23-24H,16-17H2 |

InChI Key |

HLESYCGEQNOGDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(C3=CC=CC=C3)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The key analogs for comparison include:

3-Phenylpropane-1,2-diol (CAS 17131-14-5, )

(2R)-3-(Benzyloxy)propane-1,2-diol (CAS 56552-80-8, )

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Benzyl-1,3-diphenylpropane-1,2-diol | 1,3-Ph, 2-Bn, 1,2-OH | Not provided | ~288 (estimated) | Diol, Aromatic |

| 1,3-Diphenylpropane-1,2-diol | 1,3-Ph, 1,2-OH | C₁₅H₁₆O₂ | 228.29 | Diol, Aromatic |

| 3-Phenylpropane-1,2-diol | 3-Ph, 1,2-OH | C₉H₁₂O₂ | 152.19 | Diol, Aromatic |

| (2R)-3-(Benzyloxy)propane-1,2-diol | 3-BnO, 1,2-OH | C₁₀H₁₄O₃ | 182.22 | Diol, Ether |

Key Observations :

- The benzyl group in this compound adds steric hindrance and lipophilicity compared to non-benzylated analogs like 1,3-diphenylpropane-1,2-diol.

- Hydroxyl group positioning (1,2 vs. other positions) influences hydrogen bonding and solubility. For example, 3-phenylpropane-1,2-diol () has higher water solubility due to its smaller structure.

- The ether group in (2R)-3-(benzyloxy)propane-1,2-diol () reduces polarity compared to diols, affecting reactivity in reduction or oxidation reactions.

Table 2: Reduction Efficiency of Carbonyl Precursors to Diols (Adapted from )

| Entry | Carbonyl Precursor | Product | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 5 | 1,3-Diphenylpropane-1,2-dione | 1,3-Diphenylpropane-1,2-diol | 96 | 97 |

| 3 | 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 97 | 97 |

| 6b | Cinnamaldehyde | 3-Phenyl-2-propen-1-ol | 94 | 94 |

Key Findings :

Physicochemical and Application Differences

- Solubility : 3-Phenylpropane-1,2-diol () is more water-soluble (polar hydroxyl groups dominate) than benzyl-containing analogs.

- Thermal Stability : Benzyl and phenyl groups likely enhance thermal stability in this compound compared to aliphatic diols.

- Biological Activity : Polyethylene glycol analogs () show low toxicity and biodegradability, but aromatic diols like this compound may exhibit different bioaccumulation profiles due to higher lipophilicity .

Q & A

Q. How can prior studies be replicated with improved methodological rigor?

- Methodological Answer : Follow a three-step framework:

Literature meta-analysis : Identify gaps in reported protocols (e.g., unreported stirring rates).

Enhanced controls : Include internal standards (e.g., deuterated analogs) for quantitative NMR.

Open-data validation : Share raw spectra/chromatograms via repositories for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.